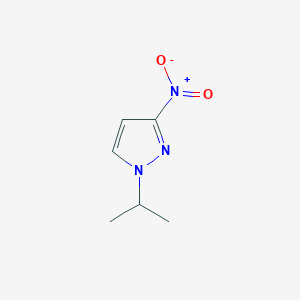

1-Isopropyl-3-nitro-1H-pyrazole

Descripción general

Descripción

“1-Isopropyl-3-nitro-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been involved in various reactions such as multicomponent reactions, reactions with transition-metal catalysts, photoredox reactions, and more .Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-Isopropyl-3-nitro-1H-pyrazole has been utilized in the synthesis of trimeric silver(I) pyrazolates. These pyrazolates, including those with isopropyl, bromo, and nitro substituents, are characterized by X-ray crystallography and spectroscopic methods. The study of their structure and properties is significant in materials science (Dias & Diyabalanage, 2006).

Decomposition Analysis

Research on the decomposition channels of pyrazole and imidazole energetic materials has been conducted. Computational methods were used to analyze the bond strength and predict bond dissociation energies, contributing to understanding the decomposition mechanisms of these materials (Zhu, Yang, Gan, & Feng, 2021).

Nitration and Amino Derivative Synthesis

Studies include the regioselective introduction of nitro groups in pyrazoles and the synthesis of various isomeric nitropyrazoles. This leads to the creation of amino- and nitro- derivatives, important for the development of energetic materials and pharmaceuticals (Dalinger et al., 2016).

Energetic Material Development

This compound has been used in the development of energetic materials. For instance, research on the synthesis of trinitropyrazole and its derivatives explores their potential as explosives. This includes examining their reactivity and the possibility of nucleophilic substitutions (Dalinger et al., 2013).

Exploration of New Energetic Compounds

The construction of energetic pyrazoles involves synthesizing novel compounds with potential explosive properties. This includes synthesizing nitropyrazoles bearing both furazan and trinitromethyl moieties, leading to promising energetic characteristics (Dalinger et al., 2016).

Comparative Studies on Nitropyrazoles

Comparative studies have been conducted to explore the synthesis methods and applications of various nitropyrazole compounds. This includes research on pyrazole series compounds with high energy and lower sensitivity than traditional explosives, providing insights for developing new explosives and propellants (Old Jun-lin, 2014).

Reaction Analysis

Research on the reactions of pyrazoles with sodium nitrite in acetic acid has led to the formation of unexpected nitro derivatives. These studies contribute to the understanding of the chemical behavior of pyrazoles in different reaction conditions (Yakovlev et al., 2013).

Synthesis of Energetic Salts

The synthesis of new energetic salts using nitropyrazole and hydrazine has been explored. These studies include characterizing the salts through various spectroscopic methods and assessing their potential as alternative explosives (Zhang et al., 2019).

Corrosion Inhibition Studies

This compound and related compounds have been investigated as corrosion inhibitors. This research is crucial in understanding the protective properties of these compounds in industrial applications (Babić-Samardžija et al., 2005).

Photoreaction Studies

Studies on the nucleophilic photosubstitution reactions of nitropyrazoles contribute to the understanding of their reactivity under light-induced conditions. This research is important in the field of photochemistry and the development of light-sensitive materials (Oldenhof & Cornelisse, 2010).

Safety and Hazards

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research is likely to focus on the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds .

Propiedades

IUPAC Name |

3-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-5(2)8-4-3-6(7-8)9(10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVADIEGMRNCQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-hydroxyethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2455736.png)

![(4R)-3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2455737.png)

![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide](/img/structure/B2455742.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2455743.png)

![(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine](/img/structure/B2455751.png)

![3-amino-N-(2-ethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2455754.png)

![methyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B2455757.png)